molecular formula C11H12N2O B1345214 4-[(2-Cyanoethyl)methylamino]benzaldehyde CAS No. 94-21-3

4-[(2-Cyanoethyl)methylamino]benzaldehyde

Cat. No.: B1345214
CAS No.: 94-21-3
M. Wt: 188.23 g/mol
InChI Key: DNRTTXXWWAKULZ-UHFFFAOYSA-N
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Description

4-[(2-Cyanoethyl)methylamino]benzaldehyde: is an organic compound with the molecular formula C11H12N2O. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a 4-[(2-cyanoethyl)methylamino] group. This compound is known for its applications in various fields, including organic synthesis and material science.

Scientific Research Applications

Chemistry: 4-[(2-Cyanoethyl)methylamino]benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit biological activity, making it a valuable scaffold for drug discovery.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is also used in the manufacture of polymers and resins.

Safety and Hazards

“4-[(2-Cyanoethyl)methylamino]benzaldehyde” is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, respiratory system, and skin . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Cyanoethyl)methylamino]benzaldehyde typically involves the reaction of 4-formylbenzonitrile with N-methylaminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Starting Materials:

    • 4-Formylbenzonitrile
    • N-Methylaminoethanol
  • Reaction Conditions:

    • Solvent: Typically, an organic solvent such as ethanol or methanol is used.
    • Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
    • Catalyst: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Cyanoethyl)methylamino]benzaldehyde undergoes various chemical reactions, including:

  • Oxidation:

    • Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
    • Conditions: Typically carried out in acidic or basic media.
    • Products: Oxidation of the aldehyde group can lead to the formation of carboxylic acids.
  • Reduction:

    • Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
    • Conditions: Conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether.
    • Products: Reduction of the aldehyde group results in the formation of primary alcohols.
  • Substitution:

    • Reagents: Nucleophiles such as amines or thiols.
    • Conditions: Often performed in the presence of a base to deprotonate the nucleophile.
    • Products: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-[(2-Cyanoethyl)methylamino]benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. Its aldehyde group is particularly reactive, allowing it to form covalent bonds with amino acids in proteins, thereby modulating their function.

Comparison with Similar Compounds

  • 4-Aminobenzaldehyde
  • 2-Aminobenzaldehyde
  • 4-Acetamidobenzaldehyde
  • 4-Diethylaminobenzaldehyde
  • 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde

Comparison: 4-[(2-Cyanoethyl)methylamino]benzaldehyde is unique due to the presence of the cyanoethyl group, which imparts distinct chemical properties. Compared to other benzaldehyde derivatives, it exhibits different reactivity patterns and can participate in a wider range of chemical reactions. Its cyano group also enhances its utility in organic synthesis, making it a versatile intermediate for various applications.

Properties

IUPAC Name

3-(4-formyl-N-methylanilino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13(8-2-7-12)11-5-3-10(9-14)4-6-11/h3-6,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRTTXXWWAKULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861691
Record name N-Methyl-N-(2-cyanoethyl)-4-aminobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94-21-3
Record name 3-[(4-Formylphenyl)methylamino]propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 3-((4-formylphenyl)methylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanenitrile, 3-[(4-formylphenyl)methylamino]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Methyl-N-(2-cyanoethyl)-4-aminobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(4-formylphenyl)methylamino]propiononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.105
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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